molecular formula C23H25BrN4O B5120311 2-(4-bromophenyl)-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidin-4-amine

2-(4-bromophenyl)-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidin-4-amine

Cat. No.: B5120311
M. Wt: 453.4 g/mol
InChI Key: JHWWTFAHPGOFAI-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, a morpholinylpropyl group, and a phenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Morpholinylpropyl Group: This step involves the nucleophilic substitution reaction where the morpholinylpropyl group is attached to the pyrimidine ring using a suitable leaving group and base.

    Final Coupling Reaction: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-bromophenyl)-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidin-4-amine
  • 2-(4-fluorophenyl)-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidin-4-amine
  • 2-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidin-4-amine

Uniqueness

Compared to similar compounds, 2-(4-bromophenyl)-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidin-4-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger and more specific interactions with its molecular targets.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN4O/c24-20-9-7-19(8-10-20)23-26-21(18-5-2-1-3-6-18)17-22(27-23)25-11-4-12-28-13-15-29-16-14-28/h1-3,5-10,17H,4,11-16H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWWTFAHPGOFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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